molecular formula C8H6N2O B596332 1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde CAS No. 1261730-68-0

1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde

Cat. No. B596332
M. Wt: 146.149
InChI Key: XNPZWIUXZIIQIF-UHFFFAOYSA-N
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Description

1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde is a chemical compound with the molecular formula C8H6N2O . It is a solid substance and is part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives .


Molecular Structure Analysis

The molecular structure of 1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde is represented by the InChI code: 1S/C8H6N2O/c11-5-6-3-7-1-2-9-8(7)10-4-6/h1-5H, (H,9,10) . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms in the molecule .


Physical And Chemical Properties Analysis

1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde is a solid substance . It has a molecular weight of 146.15 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Magnetic Properties and Cluster Synthesis : A study by Giannopoulos et al. (2014) used a derivative of pyrrolecarbaldehyde to create a high nuclearity {Mn(III)25} barrel-like cluster. This cluster exhibited single-molecule magnetic behavior, indicating potential applications in magnetic materials and nanotechnology (Giannopoulos et al., 2014).

  • Synthesis of Heterocycles : El-Nabi (2004) reported the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives from pyrrolecarbaldehydes, demonstrating their utility as synthons in constructing complex fused heterocycles, which are useful in various chemical syntheses (El-Nabi, 2004).

  • Anticancer Drug Intermediates : Wang et al. (2017) synthesized a derivative of pyrrolecarbaldehyde, which serves as an important intermediate in small molecule anticancer drugs. This highlights its role in pharmaceutical synthesis (Wang et al., 2017).

  • Synthesis of Pyrrolopyridinone Derivatives : Zhang et al. (2017) developed a method for synthesizing pyrrolo[3,2-c]pyridinone derivatives using pyrrolecarbaldehyde derivatives. These compounds have potential applications in medicinal chemistry (Zhang et al., 2017).

  • Benzo-fused Indolizines and Pyrroloquinolines Synthesis : Nayak and Kim (2015) utilized a pyrrolecarbaldehyde derivative in a synthetic process to access novel benzo-fused indolizines and pyrroloquinolines, indicating its utility in organic synthesis and material science (Nayak & Kim, 2015).

Safety And Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It is known to cause serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-1-2-7-8(10-6)3-4-9-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPZWIUXZIIQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde

Citations

For This Compound
2
Citations
CN Johnson, JS Ahn, IM Buck… - Journal of Medicinal …, 2018 - ACS Publications
Inhibitor of apoptosis proteins (IAPs) are promising anticancer targets, given their roles in the evasion of apoptosis. Several peptidomimetic IAP antagonists, with inherent selectivity for …
Number of citations: 42 pubs.acs.org
Y Li, N Sun, CL Zhang, M Hao - Chinese Journal of Chemistry, 2021 - Wiley Online Library
Main observation and conclusion We reported for the first time that ethyl bromodifluoroacetate directly reacts with azaindole without transition metal catalysis to produce a difluoromethyl …
Number of citations: 2 onlinelibrary.wiley.com

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